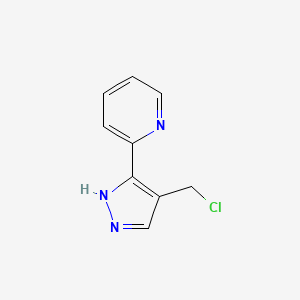

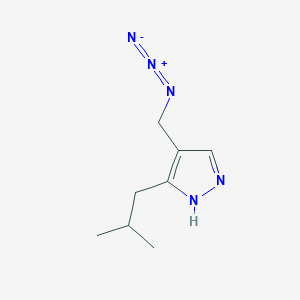

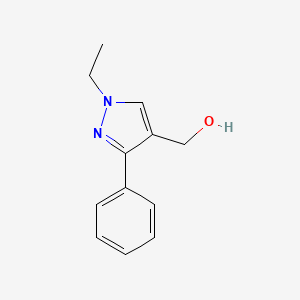

2-(4-(clorometil)-1H-pirazol-3-il)piridina

Descripción general

Descripción

Pyridine derivatives are important heterocyclic compounds found in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis . An organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, has been reported . The method involves several steps, including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by reactions to produce methyl pyridine-4-carboxylate, 4-pyridinemethanol, and finally the target product .Molecular Structure Analysis

The molecular structure of similar compounds, like 2-Chloromethylpyridine, consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis

The electrochemistry of pyridine derivatives has been studied, with research highlighting the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, like 2-Chloromethylpyridine, include a molar mass of 127.57 g·mol −1 and a melting point of 79 °C .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Los compuestos con un grupo clorometil unido a un anillo de piridina, como "Clorhidrato de 4-(clorometil)piridina", se conocen por utilizarse como reactivos para la protección de los extremos carboxilo de los péptidos como ésteres de 4-picolilo. Esto proporciona un "mango" polar que ayuda en la separación y purificación del péptido .

Imagenología Médica

Los derivados clorometil también se utilizan en la síntesis de agentes de contraste para la imagenología médica, como la resonancia magnética (RM). Por ejemplo, el "Clorhidrato de 2-(clorometil)piridina" se ha utilizado en la síntesis del complejo de ácido dietilentriaminopentaacético bisamida de Gd3+, un agente de contraste de RM sensible a Zn2± .

Mecanismo De Acción

Target of Action

It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .

Mode of Action

Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .

Biochemical Pathways

As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is commercially available and relatively inexpensive. 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is also easy to use and can be synthesized in a relatively short amount of time. The main limitation of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is not very stable and can degrade over time.

Direcciones Futuras

Future research could focus on the development of more stable derivatives of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine that could be used in laboratory experiments. Additionally, research could focus on the development of new synthetic methods for the synthesis of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Research could also focus on the development of new applications for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, such as its use as a drug delivery system. Finally, research could focus on the development of new analytical methods for the detection and quantification of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Safety and Hazards

Propiedades

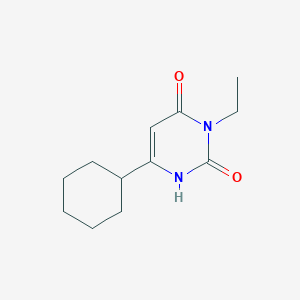

IUPAC Name |

2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCUCKYRVPIUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)